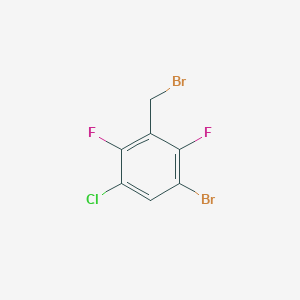
3-Bromo-5-chloro-2,6-difluorobenzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2,6-difluorobenzyl bromide is an organic compound with the molecular formula C7H3Br2ClF2. It is a halogenated benzyl bromide derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in the fields of chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide typically involves the bromination of 3-Bromo-5-chloro-2,6-difluorotoluene. The process can be carried out using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. For example, using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) can be an efficient approach. This method allows for the production of the compound in larger quantities with high purity .
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as benzyl azides, benzyl thiols, and benzyl ethers.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
3-Bromo-5-chloro-2,6-difluorobenzyl bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials
作用机制
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom on the benzyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. In coupling reactions, the compound acts as an electrophile, undergoing oxidative addition with palladium catalysts to form biaryl products .
相似化合物的比较
Similar Compounds
3,5-Difluorobenzyl bromide: This compound lacks the chlorine atom present in 3-Bromo-5-chloro-2,6-difluorobenzyl bromide and has similar reactivity in nucleophilic substitution and coupling reactions.
1-Bromo-3-chloro-5-fluorobenzene: This compound has a similar halogenation pattern but lacks the benzyl bromide group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to the presence of multiple halogen atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the formation of diverse products, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF2/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNFBZAFCAQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CBr)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
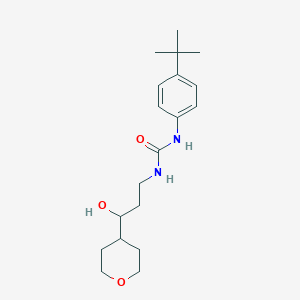
![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)
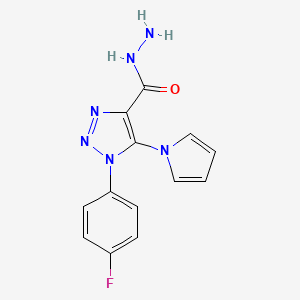
![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)
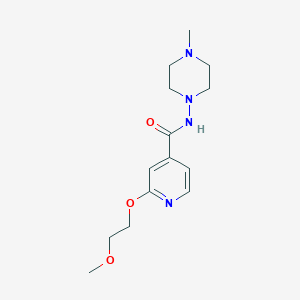
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2467378.png)
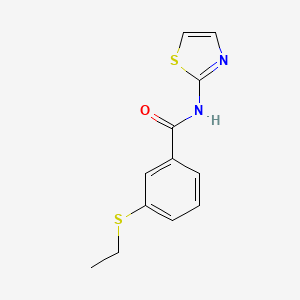
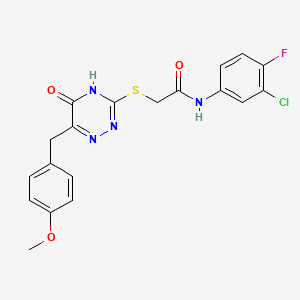
![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)
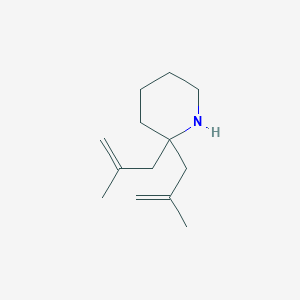
![14-(2-chloro-6-fluorophenyl)-10-(4-chlorophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2467385.png)
![ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2467388.png)
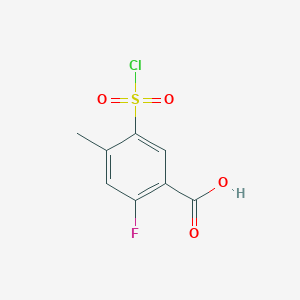
![1-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenoxyethan-1-one](/img/structure/B2467391.png)
